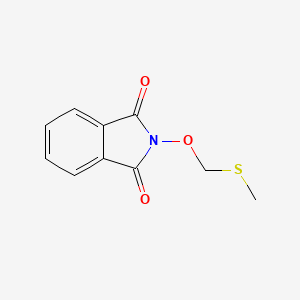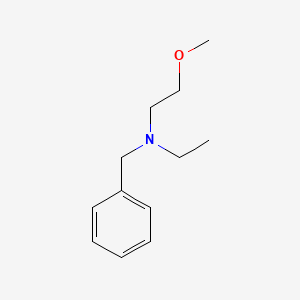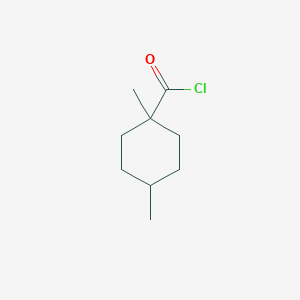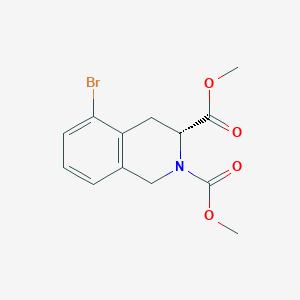
Dimethyl (R)-5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (R)-5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (R)-5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable isoquinoline precursor, followed by esterification to introduce the dimethyl ester groups. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is usually carried out using methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions such as temperature, pressure, and reagent concentrations. This approach not only improves efficiency but also enhances safety by minimizing the handling of hazardous chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (R)-5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form bromine-containing by-products.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Bromine-containing by-products.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Amino or thiol-substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl (R)-5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Dimethyl (R)-5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate involves its interaction with specific molecular targets. The bromine atom and ester groups play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl (3R)-5-chloro-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate
- Dimethyl (3R)-5-fluoro-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate
- Dimethyl (3R)-5-iodo-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate
Uniqueness
Dimethyl (R)-5-bromo-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Eigenschaften
Molekularformel |
C13H14BrNO4 |
|---|---|
Molekulargewicht |
328.16 g/mol |
IUPAC-Name |
dimethyl (3R)-5-bromo-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C13H14BrNO4/c1-18-12(16)11-6-9-8(4-3-5-10(9)14)7-15(11)13(17)19-2/h3-5,11H,6-7H2,1-2H3/t11-/m1/s1 |
InChI-Schlüssel |
IAVCINLGBBDZKM-LLVKDONJSA-N |
Isomerische SMILES |
COC(=O)[C@H]1CC2=C(CN1C(=O)OC)C=CC=C2Br |
Kanonische SMILES |
COC(=O)C1CC2=C(CN1C(=O)OC)C=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


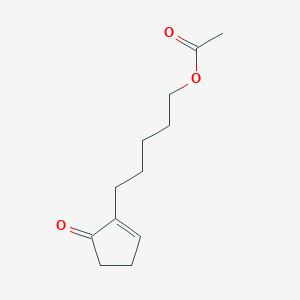

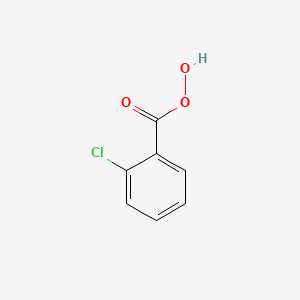
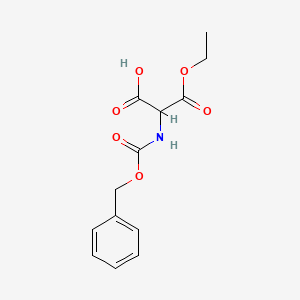
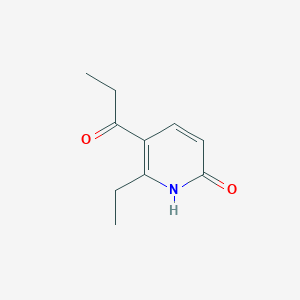
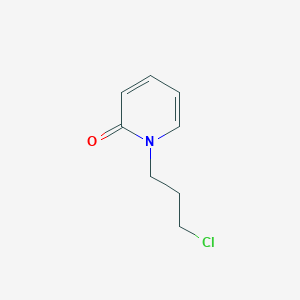
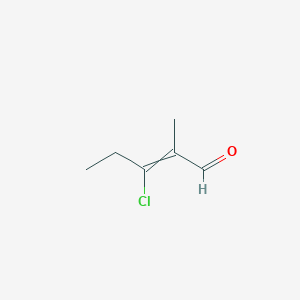

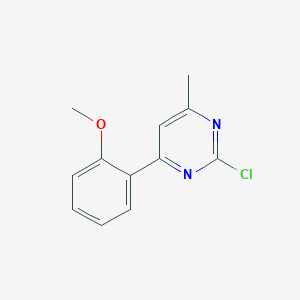
![4-{[(4-Chlorobenzene-1-sulfonyl)imino]methyl}benzoic acid](/img/structure/B8638433.png)
